2-amino-N-(furan-2-ylmethyl)acetamide hydrochloride
Description
Properties
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c8-4-7(10)9-5-6-2-1-3-11-6;/h1-3H,4-5,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTSWFVQWMCZAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-84-3 | |
| Record name | Acetamide, 2-amino-N-(2-furanylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Biological Activity
2-amino-N-(furan-2-ylmethyl)acetamide hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a furan ring and an amino group, which are significant for its biological interactions. The presence of these functional groups suggests potential reactivity and interaction with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against various bacterial strains, including E. coli and Bacillus mycoides .
- Inhibition Zones : The inhibition zones for effective compounds ranged from 18 mm to 24 mm against tested bacteria, indicating strong antibacterial activity .
| Compound | Target Bacteria | MIC (mg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| 12a | E. coli | 0.0195 | 24 |
| 15 | Bacillus mycoides | 0.0048 | 21 |
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential in cancer therapy. Research has focused on its ability to inhibit tumor cell proliferation through various mechanisms:
- Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, showcasing a mechanism involving the activation of caspases .
- Mechanism of Action : The furan moiety may interact with specific enzymes or receptors involved in cancer cell signaling pathways, leading to reduced viability of cancer cells.
Case Studies
Several case studies highlight the efficacy of furan-based compounds in biological applications:
- Study on Antimicrobial Efficacy : A study examined a series of furan derivatives, including acetamides, showing promising antibacterial activity against Gram-positive and Gram-negative bacteria with varying MIC values .
- Anticancer Research : Another investigation focused on the anticancer properties of furan-containing compounds, revealing significant cytotoxic effects on human cancer cell lines with IC50 values demonstrating potent activity .
The biological activity of this compound is believed to stem from its ability to interact with molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes crucial for bacterial growth or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity related to cellular signaling pathways, impacting processes like apoptosis and proliferation.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-amino-N-(furan-2-ylmethyl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique furan structure allows for various chemical reactions including:
- Oxidation: Can produce furan-2,5-dione derivatives.
- Reduction: Forms 2-amino-N-(2-tetrahydrofurylmethyl)acetamide.
- Substitution: The amino group facilitates nucleophilic substitution reactions to generate diverse derivatives.
Biology
Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Studies suggest that it may interact with various molecular targets, including enzymes and receptors, modulating biochemical pathways that lead to therapeutic effects .
Case Study: Anticancer Activity
A study evaluated the antiproliferative effects of various derivatives of 2-amino-N-(furan-2-ylmethyl)acetamide against different cancer cell lines. The findings indicated that certain modifications to the compound enhanced its cytotoxicity compared to standard chemotherapeutic agents .
Medicine
The compound is under investigation for its potential as a pharmaceutical agent. Its structural characteristics make it a candidate for drug design aimed at treating various diseases, particularly those involving enzyme inhibition or receptor modulation.
Example Application:
In drug discovery, compounds similar to 2-amino-N-(furan-2-ylmethyl)acetamide have shown promise in inhibiting specific enzymes involved in disease pathways, suggesting a pathway for further development into therapeutic agents .
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its reactivity makes it valuable in synthesizing polymers and other advanced materials that could have applications in various sectors including pharmaceuticals and materials science.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Furan vs. Aromatic Rings: The furan-2-ylmethyl group in the target compound contrasts with the diphenylethyl (FPL 13950) or naphthalenyl moieties, which confer distinct electronic and steric properties.
- Halogenated Derivatives : Fluorinated analogues (e.g., trifluoroethyl) exhibit increased lipophilicity and metabolic stability, making them suitable for agrochemical applications, whereas the target compound’s furan group may favor solubility in polar solvents .
Table 3: Hazard Comparisons
- The naphthalenyl analogue’s higher toxicity (H302, H315) may stem from its aromatic hydrophobicity enhancing membrane disruption, whereas the furan group’s polarity in the target compound may mitigate such effects .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves:
- Formation of the N-(furan-2-ylmethyl)acetamide backbone by coupling furfurylamine with a suitable acetamide precursor.
- Introduction of the amino group at the 2-position of acetamide.
- Conversion of the free base into its hydrochloride salt for stability and isolation.
Key Intermediate Preparation: N-(Furan-2-ylmethyl)-cyanoacetamide
A crucial intermediate, 2-cyano-N-(furan-2-ylmethyl)acetamide , is synthesized via a solvent-free reaction between ethyl cyanoacetate and furfurylamine. This method is efficient and environmentally friendly, avoiding solvents and enabling a direct nucleophilic substitution to form the cyanoacetamide linkage.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Ethyl cyanoacetate + Furfurylamine | Solvent-free, neat reaction | Formation of 2-cyano-N-(furan-2-ylmethyl)acetamide |
This intermediate can then be further transformed into the target compound through reduction and amide formation steps.
Amide Formation and Amino Group Introduction
The amino group introduction typically involves reduction of cyano or protected amide intermediates. For example, hydrogenation over a catalyst or chemical reduction can convert nitrile groups to primary amines.
A related method described for similar compounds involves:
- Coupling a protected glycine derivative with an amine.
- Deprotection and salt formation under acidic conditions.
This approach is adaptable for the furan-substituted acetamide by using furfurylamine as the amine component.
Salt Formation: Hydrochloride Preparation
The final hydrochloride salt is prepared by treating the free amide base with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., 1,4-dioxane or ethyl acetate). This step crystallizes the compound as a stable hydrochloride salt, facilitating purification and handling.
Detailed Research Findings and Data
Example Preparation from Patent Analogues
Although direct patents on this compound are limited, analogous methods for related amino acetamide hydrochlorides provide a template for preparation:
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Amino protecting | Glycine methyl ester hydrochloride + tert-Butyl dicarbonate in ethers (THF, MTBE), alkali catalyst | 95-96 | >98 | Boc-protected intermediate formed at 0–30 ℃ |
| Amide formation | Boc-glycine methyl ester + N,N-dimethylaniline in ether solvent, 30–60 ℃, 0.1–1.0 MPa pressure | 90-91 | >98 | Formation of N,N-dimethyl-Boc protected amide |
| Deprotection and salt | Boc deprotection with HCl gas in 1,4-dioxane or ethyl acetate, 30–60 ℃ | 90-92 | >99 | Crystallization of hydrochloride salt |
This method yields a high-purity amino acetamide hydrochloride suitable for further derivatization or direct use.
Adaptation for Furan-2-ylmethyl Substituent
The furan-2-ylmethyl group can be introduced by replacing glycine methyl ester with a furan-substituted amine such as furfurylamine in the coupling step. The solvent-free reaction of ethyl cyanoacetate with furfurylamine provides the cyanoacetamide intermediate, which can be hydrogenated or chemically reduced to the aminoacetamide.
Comparative Table of Preparation Methods
| Method Aspect | Solvent-Free Reaction (Ethyl cyanoacetate + Furfurylamine) | Boc-Protected Glycine Route (Analogous) | Hydrogenation-Based Reduction Approach |
|---|---|---|---|
| Starting Materials | Ethyl cyanoacetate, furfurylamine | Glycine methyl ester hydrochloride, tert-Butyl dicarbonate | Cyanoacetamide intermediate |
| Reaction Conditions | Neat, ambient to mild heating | Ethers (THF, MTBE), alkali catalysis, 0–30 ℃ | Hydrogenation at atmospheric pressure or mild pressure |
| Yield | Moderate to high (not specified) | 90–96% | High yield expected with optimized catalyst |
| Purity | High (implied) | >98% | >99% after salt formation |
| Environmental Considerations | Solvent-free, minimal waste | Use of organic solvents, moderate waste | Use of hydrogen gas and catalyst |
| Scalability | Potentially high due to simplicity | Demonstrated in 100–500L reactors | Scalable with appropriate hydrogenation setup |
Summary and Recommendations
- The solvent-free reaction of ethyl cyanoacetate with furfurylamine is a key preparative step for the furan-substituted intermediate, offering an efficient and green synthetic route.
- Subsequent reduction of the cyano group to the amino group can be achieved via catalytic hydrogenation or chemical methods.
- The hydrochloride salt is prepared by acid treatment, which aids in purification and stabilization.
- Analogous methods for amino acetamide hydrochlorides involving Boc protection, amide formation, and deprotection provide a robust framework adaptable to the furan-substituted compound.
- Reaction conditions are generally mild (0–60 ℃), and solvents such as THF, MTBE, and 1,4-dioxane are commonly used.
- Purity levels exceeding 98–99% are achievable, with yields typically in the 90% range, suitable for large-scale production.
This comprehensive analysis, based on patent literature and peer-reviewed research, outlines practical and scalable preparation methods for this compound, emphasizing green chemistry principles and high purity outcomes.
Q & A
Q. How can researchers optimize the synthesis of 2-amino-N-(furan-2-ylmethyl)acetamide hydrochloride?
- Methodological Answer : The synthesis involves reacting furfural derivatives with methylamine and hydrogen cyanide under acidic conditions . Key optimization parameters include:
- Temperature : Maintain 40–60°C to balance reaction rate and side-product formation.
- pH : Acidic conditions (pH 3–5) favor imine intermediate formation.
- Stoichiometry : A 1:1.2 molar ratio of furfural to methylamine minimizes unreacted starting material.
- Catalysts : Use HCl as a proton donor to accelerate nucleophilic addition.
Post-synthesis, purify via recrystallization in ethanol/water (70:30 v/v) to achieve >95% purity.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Employ a combination of:
- NMR Spectroscopy : Confirm structural integrity (e.g., furan ring protons at δ 6.2–7.4 ppm, methylamino group at δ 2.8–3.1 ppm) .
- FTIR : Identify functional groups (e.g., C=O stretch at 1650–1700 cm⁻¹, N–H bend at 1550–1600 cm⁻¹) .
- HPLC : Assess purity using a C18 column with acetonitrile/water (50:50) mobile phase .
- XRD : Determine crystalline structure (if applicable) .
Q. How can stability be evaluated in pharmaceutical formulations?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines:
- Light Exposure : Use titanium oxide (0.5% w/w) to mitigate photodegradation; monitor via HPLC over 30 days .
- Thermal Stress : Store at 40°C/75% RH; track degradation products (e.g., oxidized furan derivatives) using LC-MS .
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The methylamino group acts as a nucleophile. For example, in SN2 reactions:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
- Leaving Groups : Chloride (from HCl) facilitates displacement. Computational modeling (DFT) predicts transition state energetics .
Validate mechanisms using kinetic isotope effects (KIE) and isotopic labeling (e.g., ¹⁵N-methylamine) .
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay variability. Address via:
- Batch Standardization : Use HPLC-ELSD to quantify trace impurities (<0.1%) .
- Assay Replication : Test in multiple cell lines (e.g., HEK293 vs. HeLa) with controlled incubation conditions (pH 7.4, 37°C) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values from independent studies .
Q. What advanced strategies exist for studying its interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to enzymes (e.g., cyclooxygenase-2) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized targets .
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
